4-(Benzyloxy)-3-methoxyphenacyl bromide
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Overview
Description
4-(Benzyloxy)-3-methoxyphenacyl bromide is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenacyl bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide typically involves the reaction of 4-(Benzyloxy)-3-methoxybenzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxyphenacyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoquinones.
Reduction Reactions: Reduction of the compound can yield various alcohols and hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions typically occur in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phenacyl derivatives.
Oxidation Reactions: Benzoquinones and related compounds.
Reduction Reactions: Alcohols and hydrocarbons.
Scientific Research Applications
4-(Benzyloxy)-3-methoxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methoxyphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl bromide: Similar structure but lacks the methoxy group.
3-Methoxybenzyl bromide: Similar structure but lacks the benzyloxy group.
Phenacyl bromide: Lacks both the benzyloxy and methoxy groups.
Uniqueness
4-(Benzyloxy)-3-methoxyphenacyl bromide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOVVVKWCOIIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508218 |
Source
|
Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-12-7 |
Source
|
Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 4-(benzyloxy)-3-methoxyphenacyl bromide in the synthesis of (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine?
A1: this compound serves as a crucial building block in the stereospecific synthesis of both (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine. These compounds represent two possible structures for the Alangium alkaloid desmethylpsychotrine. Researchers employed a "lactim ether route" [], reacting the lactim ether derived from translactam ester with either this compound or its isomer, 3-benzyloxy-4-methoxyphenacyl bromide, to construct the target molecules. This reaction sequence highlights the compound's utility in building complex alkaloid structures.
Q2: The provided research articles mention a "cincholoipon-incorporating method". How is this compound involved in this method?
A2: In the "cincholoipon-incorporating method," [] this compound reacts with ethyl cincholoiponate. This reaction is a key step in synthesizing the tricyclic ester (-)-15, an essential intermediate for creating chiral versions of 10-hydroxy-9-methoxybenzo[a]quinolizidine-type Alangium alkaloids. The reaction specifically helps to establish the desired stereochemistry and introduces the benzyloxy-methoxyphenyl moiety into the growing molecular framework.
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